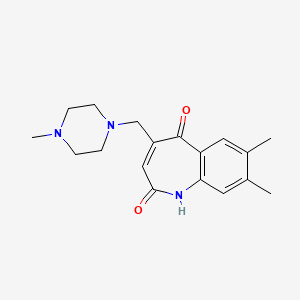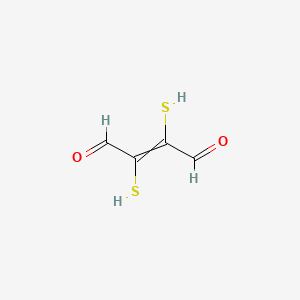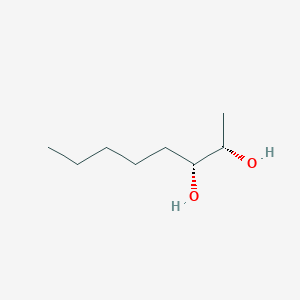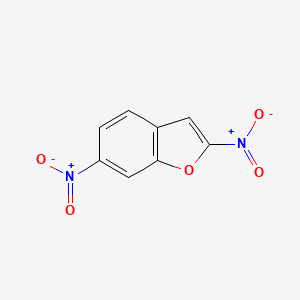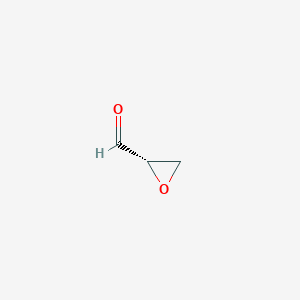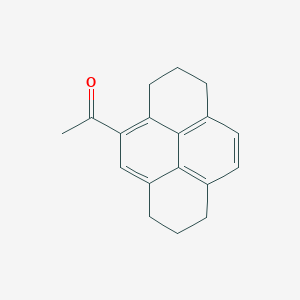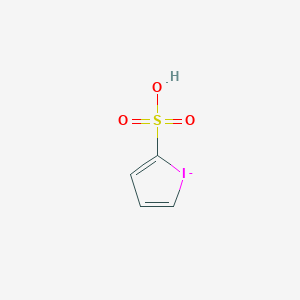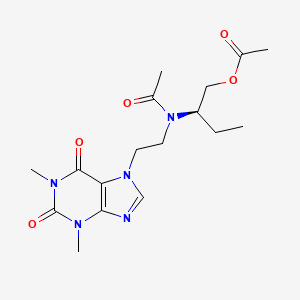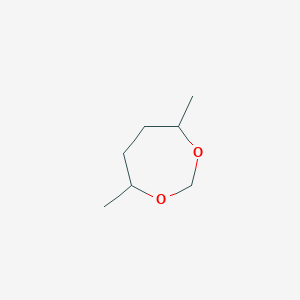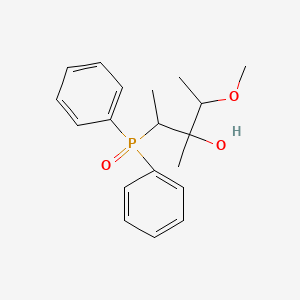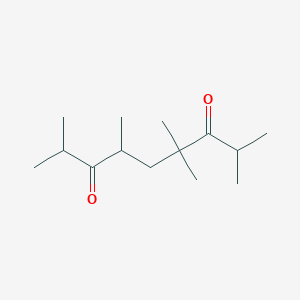
3,7-Nonanedione, 2,4,4,6,8-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- is an organic compound with the molecular formula C14H26O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes multiple methyl groups attached to the nonane backbone, making it highly branched.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Nonanedione, 2,4,4,6,8-pentamethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2,4-pentanedione with appropriate alkyl halides under basic conditions. For example, the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide in liquid ammonia can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones with higher oxidation states.
Reduction: Alcohols corresponding to the reduction of the ketone groups.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 3,7-Nonanedione, 2,4,4,6,8-pentamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The branched structure of the compound may also influence its binding affinity and specificity for different molecular targets.
類似化合物との比較
Similar Compounds
2,2,4,8,8-pentamethyl-3,7-nonanedione: Another highly branched diketone with similar structural features.
3,7-Nonadien-2-one, 4,8-dimethyl-: A related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- is unique due to its specific arrangement of methyl groups and ketone functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
65738-41-2 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
2,4,4,6,8-pentamethylnonane-3,7-dione |
InChI |
InChI=1S/C14H26O2/c1-9(2)12(15)11(5)8-14(6,7)13(16)10(3)4/h9-11H,8H2,1-7H3 |
InChIキー |
UGSTVYPETWXHMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)CC(C)(C)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



